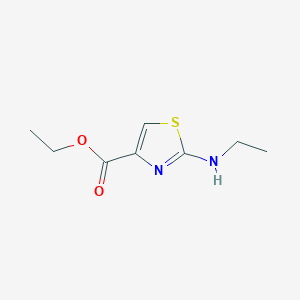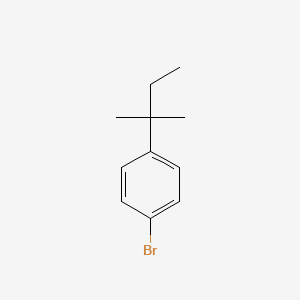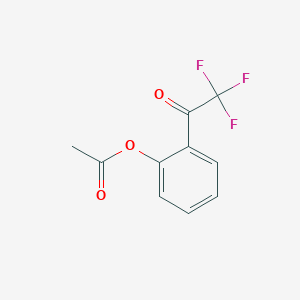
2'-Acetoxy-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
2’-Acetoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol It is characterized by the presence of an acetoxy group and a trifluoromethyl group attached to an acetophenone core
Méthodes De Préparation
The synthesis of 2’-Acetoxy-2,2,2-trifluoroacetophenone typically involves the acetylation of 2,2,2-trifluoroacetophenone. One common method is the reaction of 2,2,2-trifluoroacetophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2’-Acetoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
2’-Acetoxy-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 2’-Acetoxy-2,2,2-trifluoroacetophenone is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Acetoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
2’-Acetoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: This compound lacks the acetoxy group but shares the trifluoromethyl group.
4’-Bromo-2,2,2-trifluoroacetophenone: This compound has a bromine atom in place of the acetoxy group.
2,2,2-Trifluoro-1-phenylethanol: This compound is the reduced form of 2,2,2-trifluoroacetophenone.
The uniqueness of 2’-Acetoxy-2,2,2-trifluoroacetophenone lies in its combination of the acetoxy and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-5-3-2-4-7(8)9(15)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJPINRUMZWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide](/img/structure/B3272654.png)
![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)

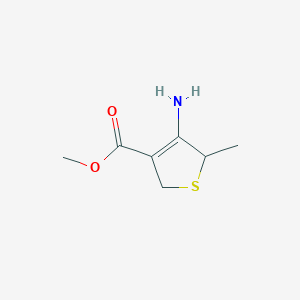
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1](/img/structure/B3272679.png)
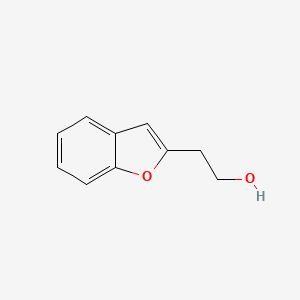
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)

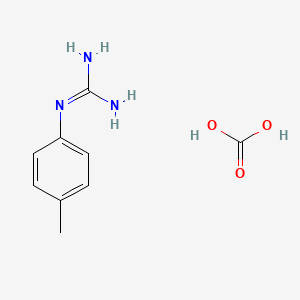
![Benzene, [(1E)-5-bromo-1-pentenyl]-](/img/structure/B3272719.png)
![Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione](/img/structure/B3272721.png)
